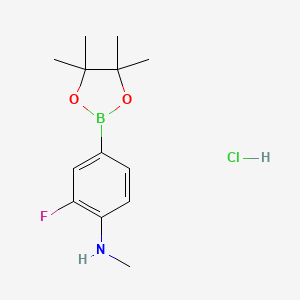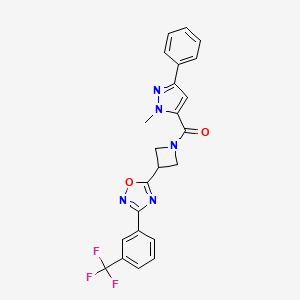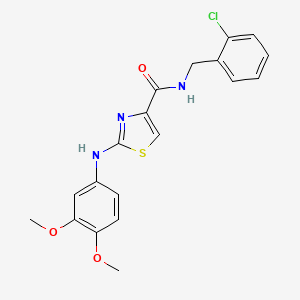
2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to an aniline core. It is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as boric acid derivatives, have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Mode of Action
It is known that boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .
Biochemical Pathways
Boronic acid derivatives are known to play a significant role in various biochemical reactions, including carbon-carbon coupling and carbon heterocoupling reactions .
Result of Action
Similar compounds have shown good biological activity and pharmacological effects .
Action Environment
It is known that arylboronic acid, a related compound, is stable to water and air .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves a multi-step reaction process. One common method is the Buchwald-Hartwig amination , which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the aniline group to a nitro group.
Reduction: : Reduction of the nitro group to an amine.
Substitution: : Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: : Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of 2-fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)nitrobenzene.
Reduction: : Production of 2-fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine.
Substitution: : Generation of various substituted derivatives based on the nucleophile used.
Scientific Research Applications
2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride: has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: : Investigated for its potential use in drug discovery and development.
Industry: : Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
2-Fluoro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride: can be compared with other similar compounds, such as:
2-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
. The uniqueness of This compound lies in its specific combination of fluorine, methyl, and boronic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2.ClH/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9;/h6-8,16H,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWTWYDMQNDSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide](/img/structure/B2826992.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-ethoxypropyl)acetamide](/img/structure/B2826993.png)
![6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2826995.png)
![2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2826996.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2826997.png)
![3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2826998.png)

![(NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide](/img/structure/B2827001.png)
![2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2827004.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2827007.png)


